molecular formula C12H8ClNO B8198047 2-Chloro-6-(prop-2-yn-1-yloxy)quinoline

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline

Cat. No.: B8198047
M. Wt: 217.65 g/mol
InChI Key: OCWUSKLNSAALRI-UHFFFAOYSA-N
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Description

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline (CAS 2870682-33-8) is an organic compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . This quinoline derivative serves as a key synthetic intermediate and building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. Recent scientific studies highlight its application in the design and synthesis of new quinolylnitrones, which are investigated as potent multipotent antioxidants and neuroprotective agents for the treatment of ischemic stroke . In this context, researchers have utilized this compound to create analogues with improved neuroprotective efficacy in cellular models of oxygen and glucose deprivation, a simulation of ischemic conditions . The propargyloxy side chain at the 6-position provides a versatile handle for further chemical modification via click chemistry, enhancing its utility in constructing more complex molecules for biological evaluation. The compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-6-prop-2-ynoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c1-2-7-15-10-4-5-11-9(8-10)3-6-12(13)14-11/h1,3-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUSKLNSAALRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boron Tribromide-Mediated Demethylation

Procedure :

  • Dissolve 2-chloro-6-methoxyquinoline (1.0 equiv.) in dichloromethane (DCM, 10 mL).

  • Add boron tribromide (BBr₃, 5.0 equiv.) dropwise at 0°C.

  • Warm to room temperature and stir for 15 hours.

  • Quench with saturated NaHCO₃, extract with DCM, dry (Na₂SO₄), and concentrate.

Yield : 93%.
Key Data :

ParameterValue
Reaction Time15 hours
Temperature0°C → RT
WorkupExtraction, drying, concentration

This method is scalable (tested up to 2 g) and avoids harsh conditions that could degrade the quinoline core.

O-Propargylation of 2-Chloro-6-hydroxyquinoline

The 6-hydroxy group undergoes propargylation using propargyl bromide under basic conditions.

Sodium Hydroxide in n-Propanol

Procedure :

  • Suspend 2-chloro-6-hydroxyquinoline (1.0 equiv.) in n-propanol.

  • Add NaOH (2.0 equiv.) and propargyl bromide (1.2 equiv.).

  • Reflux at 80°C for 4–6 hours.

  • Cool, filter, and purify via column chromatography (hexane:ethyl acetate).

Yield : 89–92%.
Key Data :

ParameterValue
Solventn-Propanol
BaseNaOH
Temperature80°C
PurificationColumn chromatography

Potassium Carbonate in Dimethylformamide (DMF)

Procedure :

  • Mix 2-chloro-6-hydroxyquinoline (1.0 equiv.) with K₂CO₃ (2.5 equiv.) in anhydrous DMF.

  • Add propargyl bromide (1.1 equiv.) dropwise at 0°C.

  • Warm to RT and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, dry (MgSO₄), and concentrate.

Yield : 85–88%.
Key Data :

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature0°C → RT
PurificationExtraction, drying

Alternative Routes and Modifications

Direct Chlorination of Propargylated Quinoline

While theoretically viable, this route faces challenges due to the sensitivity of the propargyl group to chlorination reagents. Limited success has been reported, with yields below 50%.

Microwave-Assisted Propargylation

A modified protocol using microwave irradiation reduces reaction time:

  • React 2-chloro-6-hydroxyquinoline with propargyl bromide (1.2 equiv.) and K₂CO₃ (2.0 equiv.) in DMF.

  • Irradiate at 100°C for 30 minutes.
    Yield : 90%.

Mechanistic Insights

  • Demethylation : BBr₃ cleaves the methyl ether via formation of a boron-oxygen complex, followed by hydrolysis to the phenol.

  • Propargylation : The base deprotonates the hydroxyl group, enabling nucleophilic attack on propargyl bromide. Steric hindrance at position 6 minimizes bis-propargylation.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J = 9.2 Hz, 1H, H-8),

  • δ 7.82 (d, J = 2.4 Hz, 1H, H-5),

  • δ 7.49 (dd, J = 9.2, 2.4 Hz, 1H, H-7),

  • δ 4.82 (s, 2H, OCH₂C≡CH),

  • δ 2.56 (t, J = 2.4 Hz, 1H, ≡CH).

HR-MS : m/z calculated for C₁₂H₇ClNO [M+H]⁺: 232.0265, found: 232.0268.

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
BBr₃ Demethylation + NaOH Propargylation89–93Mild, scalableHigh yield, minimal side productsLong reaction time
K₂CO₃ in DMF85–88Anhydrous, room tempShorter workupRequires dry conditions
Microwave-Assisted90RapidEnergy-efficientSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-Chloro-6-(prop-2-yn-1-yloxy)quinoline. Research indicates that compounds with the quinoline structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against breast (MCF-7 and T47D) and lung (A549) cancers, with enhanced efficacy linked to structural modifications that increase their interaction with biological targets such as topoisomerases and protein kinases .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups, such as the prop-2-yn-1-yloxy moiety, enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may provide neuroprotective benefits in models of ischemic stroke. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that include halogenation and alkylation processes. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the quinoline ring can significantly affect biological activity. For example, the introduction of different substituents can enhance solubility and bioavailability while improving target affinity .

Agrochemical Applications

The fungicidal properties of quinoline derivatives have prompted investigations into their use as agricultural fungicides. Compounds with similar structures have shown potent activity against plant pathogens, making them candidates for development into new agricultural products. The efficacy of these compounds often surpasses that of traditional fungicides, highlighting their potential in sustainable agriculture .

Case Studies

Study Findings Reference
Anticancer ActivityDemonstrated significant cytotoxicity against breast and lung cancer cell lines; structure modifications enhanced efficacy.
Antimicrobial EfficacyEffective against MRSA; structural features critical for membrane disruption noted.
NeuroprotectionShowed protective effects in neuronal cell cultures under ischemic conditions; potential for neurodegenerative disease treatment discussed.
Agrochemical PotentialExhibited potent fungicidal activity against Erysiphe graminis; superior to existing commercial fungicides.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(prop-2-yn-1-yloxy)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Quinoline Derivatives

Substituent Effects on Molecular Geometry

The propargyloxy group in 2-chloro-6-(prop-2-yn-1-yloxy)quinoline introduces steric and electronic effects distinct from other substituents. For example:

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde () features a methoxy group at the 6-position. The methoxy group is less bulky than propargyloxy, leading to smaller dihedral angles between quinoline rings and attached aryl groups (e.g., 68.68° vs. 69.06° in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) .
  • 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0) () incorporates a chloropropyl chain, increasing lipophilicity (ClogP ~3.5) compared to the propargyloxy analog (estimated ClogP ~2.8).

Crystallographic and Intermolecular Interactions

  • Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate () exhibits weak intramolecular C–H⋯O/N interactions and π–π stacking (centroid distances: 3.7985 Å), stabilizing its crystal lattice.

Yield and Purity

Compound Yield (%) Purity (HPLC) Key Step Reference
This compound 80–88 >95% Propargylation
2-Chloro-6-methoxyquinoline-3-carbaldehyde 75–80 >98% Methoxylation
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate 65–70 >97% Alkoxy coupling

Antifungal Activity

  • This compound Derivatives: Exhibit potent fungicidal activity against Erysiphe graminis (EC₅₀ = 1.2–2.5 μM), attributed to the propargyloxy group’s ability to disrupt fungal membrane integrity .
  • Fluorinated Analogs (e.g., 9b) : Show enhanced activity (EC₅₀ = 0.8–1.5 μM) due to fluorine’s electronegativity and metabolic stability .
  • 2-Chloro-6-nitro-3-propylquinoline: Demonstrates moderate anti-leishmanial activity (IC₅₀ = 12.3 μM), with the nitro group acting as an electron-withdrawing moiety to enhance target binding .

Antimicrobial and Anticancer Potential

  • 2-Chloro-6-methoxyquinoline Derivatives: Broad-spectrum antimicrobial activity (MIC = 4–16 μg/mL against S. aureus and E. coli) due to the methoxy group’s balance of lipophilicity and hydrogen-bonding capacity .
  • Quinolinylquinoline Derivatives (e.g., ): Exhibit antitumor activity (IC₅₀ = 5–10 μM against MCF-7 cells) via intercalation with DNA .

Physicochemical Properties

Property This compound 2-Chloro-6-methoxyquinoline 2-Chloro-6-nitro-3-propylquinoline
Molecular Weight (g/mol) 233.7 209.6 265.7
ClogP 2.8 2.3 3.1
Water Solubility (mg/L) 15–20 30–35 5–10
Melting Point (°C) 120–122 145–148 98–101

Biological Activity

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This compound's structural characteristics suggest it may exhibit a range of pharmacological effects, which have been explored in various studies.

Chemical Structure and Properties

The compound features a chloro substituent at the 2-position and a prop-2-yn-1-yloxy group at the 6-position of the quinoline ring. This unique structure is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound demonstrates significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
  • Neuroprotective Properties : Compounds within the quinoline family, including this derivative, have been evaluated for their neuroprotective effects in models of ischemic stroke, showcasing potential benefits in preserving neuronal viability.

Antiproliferative Activity

Recent investigations into the antiproliferative activity of this compound reveal promising results:

Cell Line IC50 (µM) Mechanism of Action
SK-N-MC (neuroepithelioma)~5.0Induction of apoptosis via caspase activation
Panc-1 (pancreatic cancer)~3.0Inhibition of EGFR signaling
MCF-7 (breast cancer)~4.5Modulation of BCL-2 and BAX expression

These findings suggest that the compound may act through multiple pathways to induce cell death in cancerous cells, primarily through apoptosis.

Neuroprotective Effects

In models simulating ischemic conditions, this compound was tested for its neuroprotective capabilities:

Concentration (µM) Cell Viability (%) Notes
1085Significant protection against cell death
5070Maintained viability compared to control

The results indicate that at lower concentrations, the compound enhances neuronal survival, suggesting its potential use in therapeutic strategies for stroke management.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their chemical structure. The presence of specific functional groups can enhance or diminish activity:

  • Chloro Group : Enhances interactions with target proteins.
  • Alkyne Substituent : Contributes to increased lipophilicity and cellular uptake.

Case Studies

Several studies have evaluated the biological impacts of related quinoline derivatives:

  • Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited potent anticancer effects in vitro, with specific emphasis on their ability to induce apoptosis in resistant cancer cell lines .
  • Neuroprotection : Research highlighted the neuroprotective effects of quinoline derivatives in primary neuronal cultures subjected to ischemia, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-(prop-2-yn-1-yloxy)quinoline?

  • Methodological Answer : A common approach involves nucleophilic substitution at the 6-position of 2-chloroquinoline derivatives. For example, reacting 2-chloro-6-hydroxyquinoline with propargyl bromide in the presence of a base (e.g., KOtBu) in THF under reflux conditions can yield the target compound. This method is analogous to the synthesis of ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, where KOtBu facilitated alkoxy group introduction . Optimization of reaction time and stoichiometry is critical to minimize byproducts like dimerization of propargyl groups.

Q. How should researchers characterize the compound’s crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to analyze diffraction data. For visualization, employ ORTEP-3 or WinGX to generate anisotropic displacement ellipsoid plots. These tools are validated in studies of structurally similar quinoline derivatives, such as 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline . Ensure hydrogen atoms are geometrically idealized and refined with riding constraints .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE compliant with EU standards (EN374 gloves, EN143 respirators for particulate protection). Avoid inhalation of vapors by working in a fume hood. While specific toxicity data for this compound is limited, analogous quinolines (e.g., 7-(2-ethoxyethoxy)quinoline) require handling as potential irritants. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies between NMR/IR predictions and crystallographic results often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. For example, intramolecular hydrogen bonds (e.g., C–H⋯O/N interactions) observed in SC-XRD (as in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]quinoline) may not manifest in solution-phase spectroscopy . Cross-validate using computational methods (DFT/PBE-3-21G) to model equilibrium geometries and compare with experimental data .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

  • Methodological Answer : Introduce substituents at the 2-chloro or propargyloxy positions to modulate electronic properties. For instance, electron-withdrawing groups enhance electrophilicity, potentially improving binding to biological targets. This approach is validated in studies of antitumor quinoline derivatives, where methoxy or nitro groups increased activity . Use QSAR models to predict bioactivity and guide synthetic priorities.

Q. How can polymorphic forms of the compound be analyzed systematically?

  • Methodological Answer : Employ graph set analysis (GSA) to classify hydrogen-bonding patterns in different polymorphs. For example, Etter’s formalism (as applied in hydrogen-bonded quinoxaline crystals) identifies motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8), which correlate with stability and solubility . Pair this with DSC/TGA to assess thermodynamic stability of polymorphs.

Q. What computational methods predict the compound’s electronic properties?

  • Methodological Answer : Use DFT (e.g., PBE/3-21G) to calculate frontier molecular orbitals (HOMO/LUMO) and Mulliken charges. Studies on iodine-quinoline complexes demonstrate how electron-deficient regions (e.g., at the chloro-substituted position) influence reactivity and supramolecular interactions . Pair these results with UV-Vis spectroscopy to correlate theoretical and experimental band gaps.

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